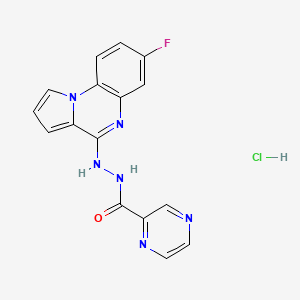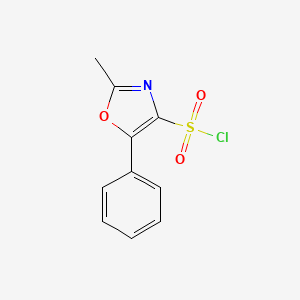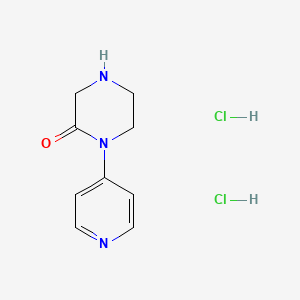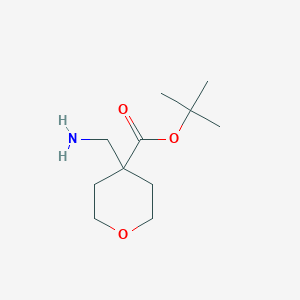
4-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile
Descripción general
Descripción
4-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
To develop compounds with unique biological properties, hydrogen is commonly replaced with fluorine .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Aplicaciones Científicas De Investigación
Agrochemical Industry
4-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile: is a key structural motif in active agrochemical ingredients. Its derivatives are used extensively for the protection of crops from pests. The trifluoromethyl group (TFMP) in these compounds is particularly significant, as more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Industry
In the pharmaceutical sector, several products containing the TFMP moiety have been granted market approval. This compound’s derivatives are involved in the development of drugs due to their unique physicochemical properties, which contribute to their biological activities .
Veterinary Medicine
Similar to its applications in human medicine, TFMP derivatives, including 4-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile , are used in veterinary products. Two veterinary products containing TFMP have been approved, indicating its importance in animal health .
Synthesis of Metal-Organic Frameworks (MOFs)
This compound is utilized in the synthesis of MOFs. MOFs are structures formed from the coordination of metal ions or clusters with organic ligands to form one-, two-, or three-dimensional structures. They have applications in gas storage, separation, and catalysis .
Preparation of Methiodide Salts
4-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile: is used in the preparation of methiodide salts. These salts are often employed in various chemical reactions and as intermediates in organic synthesis .
Regioexhaustive Functionalization
The derivatives of chloro (trifluoromethyl)pyridines, such as 4-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile , serve as model substrates for regioexhaustive functionalization. This process is crucial for creating compounds with specific and desired chemical properties .
Development of Fluorinated Organic Chemicals
The development of organic compounds containing fluorine, such as TFMP derivatives, is a growing research topic. These compounds are essential in the advancement of agrochemical, pharmaceutical, and functional materials fields .
Vapor-Phase Reactions
TFMP derivatives are also involved in vapor-phase reactions, which are chemical reactions that occur in the gas phase. These reactions are important in the synthesis of various chemical compounds .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors in the body .
Mode of Action
It is known that the compound can participate in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds via a palladium-catalyzed process .
Biochemical Pathways
It is known that the compound can be involved in the synthesis of larger, more complex molecules through suzuki–miyaura cross-coupling reactions .
Pharmacokinetics
The compound is known to be a solid at room temperature , which could influence its bioavailability.
Result of Action
It is known that the compound can participate in the formation of carbon-carbon bonds, which could potentially lead to the synthesis of larger, more complex molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile . For example, the compound’s stability could be affected by temperature, as it is known to be a solid at room temperature . Additionally, the compound’s efficacy and action could be influenced by the presence of other chemicals in the environment, such as those involved in Suzuki–Miyaura cross-coupling reactions .
Safety and Hazards
While specific safety data for 4-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile was not found, it’s important to note that chemicals in this class can be considered hazardous and may pose risks such as skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2/c8-5-1-6(7(9,10)11)13-3-4(5)2-12/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIFZQCXPOLWKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate hydrochloride](/img/structure/B1530508.png)







![6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B1530522.png)
